Physicochemical Property Differentiation: 3-Nitro-1,7-naphthyridin-8-OL vs. Parent 1,7-Naphthyridin-8-ol
The introduction of a nitro group at the 3‑position fundamentally alters the physicochemical properties of the 1,7‑naphthyridin‑8‑ol scaffold. When benchmarked against the parent compound 1,7‑naphthyridin‑8‑ol (CAS 67967‑11‑7), 3‑nitro‑1,7‑naphthyridin‑8‑OL exhibits a 30.8% increase in molecular weight, a shift from a positive to a negative computed logP, and a 90.7% increase in topological polar surface area (TPSA) . These changes reduce passive membrane permeability while enhancing aqueous solubility and hydrogen‑bonding capacity, making the nitrated analog more suitable for targeting polar binding pockets or optimizing solubility‑limited pharmacokinetic profiles [1].
| Evidence Dimension | Molecular Weight, LogP, H-Bond Donors/Acceptors, TPSA |
|---|---|
| Target Compound Data | MW = 191.14 g/mol; LogP = -0.743; H‑Bond Donors = 1; H‑Bond Acceptors = 4; TPSA = 87.7 Ų |
| Comparator Or Baseline | 1,7‑Naphthyridin‑8‑ol (CAS 67967‑11‑7): MW = 146.15 g/mol; LogP = 1.34; H‑Bond Donors = 1; H‑Bond Acceptors = 2; TPSA = 46.0 Ų [1] |
| Quantified Difference | MW +30.8%; ΔLogP = -2.08; TPSA +90.7% |
| Conditions | Computed properties using standard cheminformatics algorithms (ALogP, TPSA from SMILES); values obtained from Molbase and Synblock technical datasheets. |
Why This Matters
The stark difference in lipophilicity (ΔLogP > 2.0 units) means that 3‑nitro‑1,7‑naphthyridin‑8‑OL will exhibit entirely different solubility and permeability behavior, which directly impacts the design of CNS‑penetrant versus peripherally restricted compounds.
- [1] Molbase. (2026). 1,7-Naphthyridin-8-ol (CAS 67967-11-7) – Compound Information. Available at: https://qiye.molbase.cn (accessed 2026-04-28). View Source
